1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1058239-05-6
VCID: VC11926067
InChI: InChI=1S/C17H19N7O/c1-12-4-3-5-13(10-12)17(25)24-8-6-23(7-9-24)16-14-15(18-11-19-16)22(2)21-20-14/h3-5,10-11H,6-9H2,1-2H3
SMILES: CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Molecular Formula: C17H19N7O
Molecular Weight: 337.4 g/mol

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine

CAS No.: 1058239-05-6

Cat. No.: VC11926067

Molecular Formula: C17H19N7O

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine - 1058239-05-6

Specification

CAS No. 1058239-05-6
Molecular Formula C17H19N7O
Molecular Weight 337.4 g/mol
IUPAC Name (3-methylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H19N7O/c1-12-4-3-5-13(10-12)17(25)24-8-6-23(7-9-24)16-14-15(18-11-19-16)22(2)21-20-14/h3-5,10-11H,6-9H2,1-2H3
Standard InChI Key RWXKWORHRRQXQF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Canonical SMILES CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. The specific synthesis route for 1-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine would likely involve similar methods, possibly starting with the formation of the triazolopyrimidine core followed by attachment of the piperazine and benzoyl moieties.

Medicinal Chemistry

  • Neuroprotection and Anti-inflammatory Effects: Compounds with similar structures have shown potential in neuroprotection and anti-inflammatory therapies, suggesting this compound could be explored for similar applications.

  • Cancer Research: While not directly related, the use of triazolopyrimidine derivatives in cancer research (e.g., as kinase inhibitors) highlights the versatility of these heterocyclic systems in medicinal chemistry .

Biochemical Research

  • Enzyme Interactions: The unique structural features of these compounds make them useful probes for studying enzyme interactions and signaling pathways in cellular systems.

Research Findings

Compound FeatureDescriptionPotential Application
Triazolopyrimidine CoreProvides a unique structural motifMedicinal chemistry, particularly in neurological disorders
Piperazine RingKnown for diverse pharmacological activitiesAnti-inflammatory, neuroprotective effects
3-Methylbenzoyl MoietyEnhances lipophilicity and potentially biological activityImproved drug-like properties

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